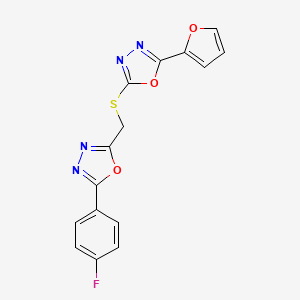
2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both oxadiazole and furan rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the fluorophenyl group and the oxadiazole rings imparts unique chemical properties to the compound, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole typically involves multiple steps:
Formation of 5-(furan-2-yl)-1,3,4-oxadiazole: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization with hydrazine hydrate.
Thiomethylation: The 5-(furan-2-yl)-1,3,4-oxadiazole is then reacted with chloromethyl methyl sulfide in the presence of a base like sodium hydride to introduce the thiomethyl group.
Coupling with 4-Fluorophenyl: Finally, the thiomethylated intermediate is coupled with 4-fluorophenyl isocyanate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives or ring-opened products.
Substitution: Functionalized fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity. Its unique chemical structure allows for the design of polymers and other materials with tailored characteristics.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity, while the oxadiazole rings contribute to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole
- 2-(4-Methylphenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole
- 2-(4-Nitrophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(4-Fluorophenyl)-5-(((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3,4-oxadiazole lies in the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity. Compared to similar compounds with different substituents on the phenyl ring, the fluorinated derivative exhibits improved stability and bioavailability, making it a more attractive candidate for various applications.
Propriétés
Formule moléculaire |
C15H9FN4O3S |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-5-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9FN4O3S/c16-10-5-3-9(4-6-10)13-18-17-12(22-13)8-24-15-20-19-14(23-15)11-2-1-7-21-11/h1-7H,8H2 |
Clé InChI |
RDVSQKOJZWNWAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN=C(O2)SCC3=NN=C(O3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)

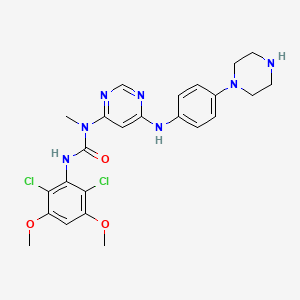

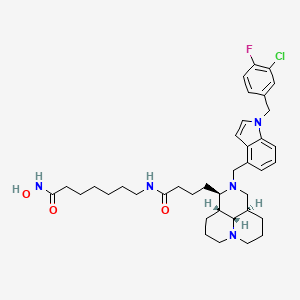
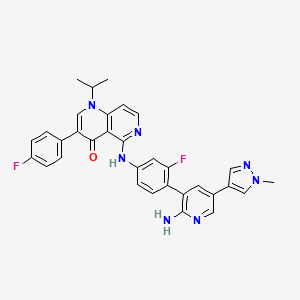

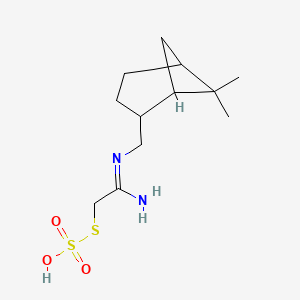
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)
![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)

